molecular formula C14H17FN2 B1473763 1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole CAS No. 1381944-50-8

1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole

Cat. No. B1473763
M. Wt: 232.3 g/mol
InChI Key: PYXVFVWAZSKRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole” is a chemical compound with the CAS Number: 1381944-50-8 . It has a molecular weight of 232.3 and its IUPAC name is 1-cyclohexyl-5-fluoro-2-methyl-1H-benzimidazole .


Molecular Structure Analysis

The InChI code for “1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole” is 1S/C14H17FN2/c1-10-16-13-9-11 (15)7-8-14 (13)17 (10)12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Antitumor Properties

Research on fluorinated benzothiazoles, closely related to 1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole, has demonstrated significant antitumor activity. These compounds, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, show potent and selective inhibitory action against breast, lung, and colon cancer cell lines. The antitumor mechanism involves selective uptake into sensitive cells, binding to the Arylhydrocarbon Receptor (AhR), induction of cytochrome P450 1A1 (CYP1A1), conversion to an electrophilic reactive intermediate, and the formation of extensive DNA adducts resulting in cell death. This pathway highlights the potential of fluorinated benzothiazoles in pharmaceutical development for cancer treatment (Bradshaw & Westwell, 2004).

Synthesis and Characterization

The synthesis and characterization of benzothiazoles and their derivatives, including those with fluorine substitutions, are vital for developing new antitumor agents. Studies have explored various synthetic routes to produce mono- and difluorinated benzothiazoles, showcasing methods to achieve high purity and specificity of these compounds. The synthesis involves reactions like Jacobsen cyclization and modifications thereof to create targeted compounds with desired antitumor properties (Hutchinson et al., 2001).

Mechanisms of Action and Drug Development

The mechanisms of action of benzothiazoles in antitumor activity have been closely linked to their interaction with cellular proteins such as CYP1A1. These interactions are crucial for the bioactivation of the drugs, leading to their antitumor efficacy. The development of benzothiazole derivatives as prodrugs has been explored to overcome challenges like poor water solubility and to enhance their pharmacokinetic profiles for better clinical outcomes. The research has identified specific compounds within this class as candidates for clinical evaluation due to their potent and selective action against cancer cells (Bradshaw et al., 2002).

Safety And Hazards

The safety information and MSDS for “1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole” can be found on the product link provided by the supplier .

properties

IUPAC Name

1-cyclohexyl-5-fluoro-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2/c1-10-16-13-9-11(15)7-8-14(13)17(10)12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXVFVWAZSKRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CCCCC3)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743042
Record name 1-Cyclohexyl-5-fluoro-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole

CAS RN

1381944-50-8
Record name 1-Cyclohexyl-5-fluoro-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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